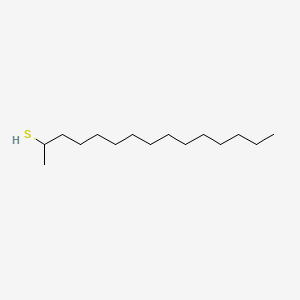

Pentadecane-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

62155-05-9 |

|---|---|

Molecular Formula |

C15H32S |

Molecular Weight |

244.5 g/mol |

IUPAC Name |

pentadecane-2-thiol |

InChI |

InChI=1S/C15H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3 |

InChI Key |

NRTPWNUAVVOPFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)S |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Pentadecane 2 Thiol

Thiol Oxidation Pathways

The oxidation of thiols is a fundamental reaction that leads to the formation of disulfides, and under more vigorous conditions, to sulfonic acids. sci-hub.sewikipedia.org For pentadecane-2-thiol, the primary oxidation product of interest is the corresponding disulfide.

Formation of Disulfides from Thiols

The oxidation of thiols to disulfides is a redox reaction where two thiol molecules are coupled. libretexts.orglibretexts.org This process involves the removal of a hydrogen atom from each of the two thiol groups, leading to the formation of a sulfur-sulfur bond (a disulfide bridge). libretexts.orglibretexts.org This conversion of thiols to disulfides is a key process in both industrial and biological systems. tandfonline.com

The general mechanism for this oxidation can be represented as: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

In the case of this compound, two molecules react to form bis(pentadecan-2-yl) disulfide. This reaction can be initiated by mild oxidizing agents such as oxygen, often in the presence of a catalyst, or by chemical oxidants like iodine or hydrogen peroxide. sci-hub.sewikipedia.org The reaction is essentially a two-step process that may involve intermediate species, and can proceed through either one- or two-electron redox pathways depending on the oxidant used. nih.gov

Table 1: Reactants and Products in the Oxidation of this compound

| Reactant | Product |

| 2 x this compound | Bis(pentadecan-2-yl) disulfide |

Catalytic Influences on Thiol Oxidation

The oxidation of thiols to disulfides can be significantly influenced by catalysts. sci-hub.se Heavy metal ions, such as iron, copper, and vanadium, are known to catalyze the oxidation of thiols by oxygen. sci-hub.setandfonline.com For instance, vanadyl acetylacetonate (B107027) (VO(acac)₂) in catalytic amounts, coupled with an oxidant like tert-butyl hydroperoxide, can efficiently and chemoselectively oxidize a wide range of thiols, including secondary alkyl thiols, to their corresponding disulfides under mild conditions. tandfonline.com The catalytic cycle often involves the metal ion complexing with the thiol, which facilitates its oxidation. sci-hub.se The rate of oxidation generally follows the order: primary > secondary > tertiary thiols. sci-hub.se The use of catalysts is often preferred as it can lead to faster reaction rates and higher selectivity, avoiding over-oxidation to sulfonic acids. tandfonline.commdpi.com

Addition Reactions

This compound can participate in various addition reactions, most notably thiol-ene click chemistry and nucleophilic additions to α,β-unsaturated carbonyl systems. These reactions are highly valued for their efficiency and atom economy.

Thiol-Ene Click Chemistry: Radical Mechanisms

The thiol-ene reaction is a powerful click chemistry reaction involving the addition of a thiol to an alkene to form a thioether. wikipedia.orgalfa-chemistry.com This reaction can proceed via a radical mechanism, which is typically initiated by light (photo-initiation), heat, or a radical initiator. wikipedia.orgresearchgate.net

The radical mechanism involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH). wikipedia.orgalfa-chemistry.com

Propagation: The thiyl radical adds to an alkene (an 'ene') in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether product. wikipedia.org

Termination: Radicals combine to terminate the chain reaction.

This method is advantageous due to its high yields, stereoselectivity, and rapid reaction rates under ambient conditions. wikipedia.org It is also relatively insensitive to oxygen, which can be an inhibitor in other radical polymerizations. wikipedia.orgdergipark.org.tr

Thiol-Ene Click Chemistry: Michael Addition Pathways

Alternatively, the thiol-ene reaction can proceed through a nucleophilic Michael addition pathway, especially when the alkene is electron-deficient, such as in α,β-unsaturated carbonyl compounds. alfa-chemistry.comusm.edu This pathway is typically catalyzed by a base or a nucleophile. alfa-chemistry.comnih.gov

The base-catalyzed mechanism involves:

Deprotonation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion. alfa-chemistry.comnsf.gov

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene. alfa-chemistry.comnsf.gov

Protonation: The resulting enolate anion is protonated by a proton source, often another thiol molecule, to yield the final thioether product and regenerate the thiolate anion. alfa-chemistry.comnsf.gov

This nucleophile-initiated reaction is highly efficient, rapid, and often more selective than the radical-mediated pathway, minimizing side reactions like the homopolymerization of alkenes. usm.edunih.gov

Nucleophilic Addition to α,β-Unsaturated Carbonyl Systems

The nucleophilic addition of thiols to α,β-unsaturated carbonyl compounds, a classic Michael addition, is a fundamental carbon-sulfur bond-forming reaction. semanticscholar.orgumich.edu Due to the soft nature of the thiol nucleophile, it preferentially attacks the soft electrophilic β-carbon of the conjugated system (1,4-addition) rather than the harder carbonyl carbon (1,2-addition). scribd.comwikipedia.org

The reaction mechanism is as follows:

A nucleophile, typically a thiolate anion generated in situ by a base, attacks the β-carbon of the α,β-unsaturated carbonyl compound. wikipedia.org

This attack forms a resonance-stabilized enolate intermediate. wikipedia.org

The enolate is then protonated, usually by a molecule of the thiol, to give the final β-thio-carbonyl compound. wikipedia.org

This reaction can often be carried out under mild, solvent-free conditions, making it an environmentally friendly and efficient synthetic method. semanticscholar.orgumich.edu

Table 2: Key Reaction Types of this compound and their Characteristics

| Reaction Type | Mechanism | Key Features |

| Thiol Oxidation | Redox | Forms disulfide bridges, can be catalyzed by metal ions. sci-hub.setandfonline.comnih.gov |

| Thiol-Ene Click Chemistry | Radical | Photo or thermal initiation, anti-Markovnikov addition, high yield. wikipedia.orgalfa-chemistry.com |

| Thiol-Ene Click Chemistry | Michael Addition | Base or nucleophile catalyzed, for electron-deficient alkenes. alfa-chemistry.comusm.edunih.gov |

| Nucleophilic Addition | Michael Addition | Addition to α,β-unsaturated carbonyls, 1,4-addition. semanticscholar.orgscribd.comwikipedia.org |

Exchange Reactions

Exchange reactions involving thiols are crucial in various chemical and biological processes. These reactions are characterized by the transfer of a sulfur-containing group from one molecule to another. For this compound, a secondary long-chain alkanethiol, these reactions are influenced by steric hindrance around the thiol group and the nucleophilicity of the corresponding thiolate.

Thiol-Thioester Exchange Dynamics

The rate of this exchange is dependent on several factors, including the pKa of the attacking thiol, the nature of the thioester, and the solvent. researchgate.net For a secondary thiol like this compound, the steric bulk around the sulfur atom may influence the rate of attack on the thioester. In organic media, the reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. researchgate.net The general dynamics suggest that the exchange is a reversible process, with the equilibrium position dictated by the relative stability of the reactants and products.

Disulfide Exchange Reactions

Disulfide exchange reactions are fundamental in synthetic and biological chemistry. nih.gov These reactions involve the interaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. The process is typically initiated by the nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bond in an S_N2-type reaction. researchgate.net

For this compound, the reaction with a disulfide (R-S-S-R) would proceed as follows:

Deprotonation of this compound to its thiolate.

Nucleophilic attack of the Pentadecane-2-thiolate on a sulfur atom of the disulfide.

Formation of a new mixed disulfide and release of a thiolate.

The rate and equilibrium of this reaction are influenced by the pKa of the thiols involved and the steric accessibility of the disulfide bond. nih.gov Studies on long-chain alkyl thiols have shown that these exchange processes are critical in the context of self-assembled monolayers and dynamic covalent chemistry. rsc.org While specific kinetic data for this compound is not available, it is expected to follow these general principles, with the long alkyl chain potentially influencing its solubility and reaction environment.

Nucleophilic Substitution Reactions

Thiolates are excellent nucleophiles and readily participate in S_N2 reactions. researchgate.net The thiolate of this compound, formed by deprotonation with a suitable base, can displace a leaving group from a primary or secondary alkyl halide to form a thioether (sulfide).

The general reaction is as follows:

Formation of the thiolate: Pentadecane-2-SH + Base ⇌ Pentadecane-2-S⁻ + Base-H⁺

Nucleophilic attack: Pentadecane-2-S⁻ + R-X → Pentadecane-2-S-R + X⁻ (where R-X is an alkyl halide)

As a secondary thiol, the steric hindrance around the sulfur atom in this compound is greater than that of a primary thiol, which may result in a slower reaction rate compared to a primary long-chain thiol. cas.cn However, thiols are generally more nucleophilic than their corresponding alcohols, making this a facile reaction under appropriate conditions. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents typically favoring S_N2 reactions. The reaction of secondary thiols with various electrophiles is a common method for the synthesis of complex sulfur-containing molecules. cas.cn

Derivatives and Functionalized Compounds of Pentadecane 2 Thiol

Polymerization and Polymeric Derivatives

The thiol group is highly reactive and participates in several polymerization schemes, including "click" chemistry reactions like thiol-ene and thiol-yne additions. beilstein-journals.orgresearchgate.net These reactions are known for their high efficiency, mild reaction conditions, and high yields, making them ideal for synthesizing functional polymers. beilstein-journals.orgadvancedsciencenews.com

Thiol-Containing Monomers in Polymer Synthesis

While pentadecane-2-thiol itself is not typically used as a primary monomer, it can be incorporated into monomer structures that are then polymerized. More commonly, multifunctional thiols are reacted with multifunctional "ene" (containing C=C double bonds) or "yne" (containing C≡C triple bonds) monomers in a step-growth polymerization process. beilstein-journals.orgrsc.org This approach allows for the creation of well-ordered polymer networks. beilstein-journals.org The properties of the resulting polymers, such as molecular weight and mechanical strength, can be tuned by the choice of thiol and ene monomers. mdpi.com For instance, the reaction of various dithiols with diene monomers through thiol-ene chemistry results in polymers with varying melting points and molecular weights up to 11,850 g/mol . mdpi.com

Functionalization of Pre-Synthesized Polymers with Thiol Groups

A powerful strategy in polymer chemistry is to first synthesize a polymer backbone with reactive sites and then modify these sites in a post-polymerization modification (PPM) step. nih.gov Polymers containing pendant vinyl (alkene) groups can be readily functionalized by reacting them with thiols like this compound via the thiol-ene reaction. nih.govd-nb.info This "click" chemistry approach is highly efficient, often metal-free, and tolerant of various functional groups, allowing for the introduction of diverse side-chains onto a common polymer backbone. mdpi.comnih.gov

For example, a polyester (B1180765) backbone with allyl side chains can be modified with various thiols, including those with sugar or oligo(polyethylene glycol) moieties, to create a library of functionalized polymers from a single precursor. nih.gov This method ensures that the polymer backbone length remains consistent across different functionalizations, allowing for a direct comparison of the side-chains' effects on polymer properties. nih.gov The thiol-ene reaction proceeds via a radical-mediated anti-Markovnikov addition, where a thiyl radical adds to the double bond, followed by hydrogen abstraction from another thiol molecule, propagating the chain. google.com

Thiol-Methacrylate Network Formation

Thiol-methacrylate systems are used to create polymer networks that combine the characteristics of both step-growth and chain-growth polymerization. rsc.orgacs.org The reaction involves the base-catalyzed Michael addition of a thiol to a methacrylate. acs.org However, the reaction rate for methacrylates is significantly slower than for acrylates due to the inductive effect of the methyl group on the methacrylate. acs.org

This difference in reactivity can be exploited to create two-stage polymer networks. In a one-pot reaction containing a thiol, an acrylate, and a methacrylate, a mild base can be used to first catalyze the rapid thiol-acrylate reaction to form an initial network. acs.org Subsequently, a stronger, often photochemically activated, superbase can be introduced to trigger the slower thiol-methacrylate reaction, forming a second, interpenetrating network. acs.org This temporal control over the network formation allows for the creation of materials with tailored mechanical properties, where the glass transition temperature can be sequentially increased. acs.org

Role as Chain Transfer Agents in Radical Polymerization

Thiols are highly effective chain transfer agents (CTAs) in radical polymerization, a process used to control the molecular weight of polymers. rubbernews.comwikipedia.org The chain transfer reaction involves the transfer of a hydrogen atom from the thiol's S-H group to the active center of a growing polymer chain. wikipedia.org This terminates the growth of that particular chain and creates a new thiyl radical (RS•) which can then initiate the polymerization of a new chain. rubbernews.comkarenz.jp

Table 1: Comparison of Polymerization Roles of Thiols

| Role | Mechanism | Key Features | Resulting Structure |

|---|---|---|---|

| Co-monomer | Step-growth Thiol-ene/yne Polyaddition | Reacts with multifunctional 'enes' or 'ynes'. | Crosslinked polymer networks with uniform structure. beilstein-journals.orgrsc.org |

| Polymer Functionalization | Radical-mediated Thiol-ene Addition | "Click" reaction on pre-synthesized polymers with vinyl groups. nih.gov | Polymers with diverse, tailored side-chains on a common backbone. nih.gov |

| Network Formation | Base-catalyzed Thiol-Michael Addition | Reacts with acrylates and methacrylates, often in stages. acs.org | Homogeneous or heterogeneous networks with tunable mechanical properties. advancedsciencenews.comacs.org |

| Chain Transfer Agent | H-atom transfer from S-H group to growing polymer radical. | Controls polymer molecular weight. rubbernews.comwikipedia.org | Shorter polymer chains, reduced average molecular weight. segla.com.au |

Surface-Active Structures and Assemblies

The amphiphilic nature of this compound, combining a long, hydrophobic alkyl chain with a polar thiol headgroup, makes it suitable for forming ordered structures at interfaces, particularly on metal surfaces.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Alkanethiols spontaneously form highly ordered, crystalline-like films on the surfaces of noble metals like gold, silver, and palladium, known as self-assembled monolayers (SAMs). harvard.eduscispace.comsigmaaldrich.com The driving force for this assembly is the strong, semi-covalent bond formed between the sulfur headgroup and the metal surface (approx. 45 kcal/mol for gold), and the van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.com

The formation of a well-ordered SAM is dependent on several factors, including the cleanliness of the metal substrate, the solvent used, the concentration of the thiol solution, the immersion time, and the length of the thiol's alkyl chain. scielo.brscispace.com Typically, SAMs are prepared by immersing a clean gold substrate into a dilute (e.g., 1-10 mM) solution of the alkanethiol in a solvent like ethanol (B145695) for 12 to 48 hours. harvard.eduscispace.com Thiols with longer alkyl chains, such as this compound, tend to form more densely packed and well-ordered monolayers compared to shorter-chain thiols. scielo.brscispace.com These long chains tilt to maximize the stabilizing van der Waals forces. sigmaaldrich.com

The resulting SAMs can be characterized by various surface-sensitive techniques:

Contact Angle Goniometry: Measures the hydrophobicity of the surface. SAMs from long-chain alkanethiols are highly hydrophobic. acs.org

Ellipsometry and Surface Plasmon Resonance (SPR): Determine the thickness of the monolayer. acs.org

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition and the binding of sulfur to the metal surface. The S2p binding energy for a thiol bound to gold is typically observed around 162 eV. harvard.eduuh.edu

Reflection-Absorption Infrared Spectroscopy (RAIRS): Provides information about the conformational order and orientation of the alkyl chains within the monolayer. harvard.eduacs.org For well-ordered SAMs, the methylene (B1212753) stretching peaks appear at positions close to those of crystalline alkanes (e.g., ~2918 cm⁻¹ and ~2850 cm⁻¹). harvard.edu

Table 2: Characterization Techniques for Self-Assembled Monolayers (SAMs)

| Technique | Information Obtained | Typical Findings for Long-Chain Thiol SAMs |

|---|---|---|

| Contact Angle Goniometry | Surface wettability/hydrophobicity. | High water contact angles (e.g., 108°-109°), indicating a hydrophobic surface. acs.org |

| Ellipsometry/SPR | Film thickness. | Monolayer thickness consistent with the length of the tilted alkyl chains. acs.org |

| XPS | Elemental composition and chemical state. | Presence of sulfur bound to the metal substrate (S2p peak ~162 eV for Au). harvard.eduuh.edu |

| RAIRS | Molecular orientation and conformational order. | Peaks indicating highly ordered, crystalline-like packing of alkyl chains. harvard.edu |

Thiol-Stabilized Nanoparticles

The stabilization of metal nanoparticles, particularly gold nanoparticles (AuNPs), by alkanethiols is a cornerstone of nanotechnology. This process relies on the strong, covalent interaction between the sulfur atom of the thiol and the gold atoms on the nanoparticle surface. This interaction forms a self-assembled monolayer (SAM) that passivates the surface, preventing aggregation and rendering the nanoparticles soluble in various solvents. nanopartz.comnih.gov

While studies have detailed the use of straight-chain thiols like 1-pentadecanethiol (B1583259) for creating monodisperse AuNPs mit.edumit.edu, specific research on this compound is less common. However, the principles remain the same. The this compound molecule would anchor to the gold surface via its thiol group, with the C15 alkyl chain extending outwards. This long hydrophobic chain provides steric stabilization, preventing the nanoparticles from clumping together and allowing for their dispersion in organic solvents. nanopartz.com A study on a one-phase synthesis method for AuNPs stabilized by various alkanethiols, including 1-pentadecanethiol, demonstrated that well-ordered, monodisperse nanoparticles could be produced with a size distribution (σ) of approximately 8% when synthesized at 25°C. mit.edu

Table 1: General Characteristics of Alkanethiol-Stabilized Gold Nanoparticles

| Property | Description | Relevance of this compound |

| Stabilization Mechanism | Strong covalent Au-S bond forms a self-assembled monolayer (SAM). | The thiol group of this compound would serve as the anchor to the nanoparticle surface. |

| Solubility | Long alkyl chains (e.g., C15) impart solubility in non-polar organic solvents like toluene (B28343) or hexane. nanopartz.com | The pentadecyl chain ensures hydrophobicity and organic solvent compatibility. |

| Monodispersity | Synthesis conditions (e.g., temperature, thiol:gold ratio) control the size distribution of nanoparticles. mit.edu | Use of this compound would allow for the formation of stable, discrete nanoparticles. |

| Surface Packing | The arrangement of ligands on the surface affects nanoparticle properties. | The secondary position of the thiol may lead to a different packing structure compared to 1-pentadecanethiol. |

This table presents generalized data for alkanethiol-stabilized nanoparticles; specific experimental data for this compound was not found in the search results.

Biologically Relevant Conjugates and Modifiers

Glycosyl Thiol Derivative Synthesis for Complex Oligosaccharides

Thioglycosides are valuable intermediates in the chemical synthesis of complex oligosaccharides and glycoconjugates. researchgate.net They are favored as glycosyl donors because the anomeric carbon-sulfur bond is stable during common protecting group manipulations yet can be readily "activated" by a thiophilic promoter to initiate a glycosylation reaction. umsl.edu

The synthesis of a thioglycoside involves reacting a sugar, often in its per-acetylated form, with a thiol in the presence of a Lewis acid catalyst like triflic acid. rsc.org In the context of this compound, the reaction would proceed as follows:

Figure 1: Generalized reaction for the synthesis of a pentadecan-2-yl thioglycoside from a protected sugar and this compound. The "R" groups represent protecting groups on the sugar (e.g., acetyl).

The resulting product, a pentadecan-2-yl thioglycoside, can then be used as a building block in oligosaccharide assembly. In a subsequent step, a promoter activates the thioglycoside, making the anomeric carbon electrophilic and susceptible to attack by a hydroxyl group from a glycosyl acceptor molecule. beilstein-journals.orgWhile specific examples using this compound are not detailed in the surveyed literature, the use of other long-chain thiols like 1-dodecanethiol (B93513) (lauryl mercaptan) to prepare stable thioglycoside donors is well-established. researchgate.netThe long alkyl chain of the this compound aglycone can modify the solubility and handling properties of the glycosyl donor.

Maleimide-Thiol Click Conjugations for Bio-Interfacing

Maleimide-thiol conjugation is a highly efficient and specific "click" reaction widely used in chemical biology and materials science to link molecules together. researchgate.netrsc.orgThe reaction involves the Michael addition of a thiol to the double bond of a maleimide (B117702) ring, forming a stable covalent thioether bond. lumiprobe.comThis conjugation is particularly valuable because it proceeds rapidly under mild, often physiological, conditions (pH 6.5-7.5) with high chemoselectivity, meaning the maleimide group reacts preferentially with thiols over other functional groups like amines. lumiprobe.combiotium.com This chemistry allows for the precise modification of proteins, peptides (via cysteine residues), and surfaces for various bio-interfacing applications. nih.govAlthough no specific published examples feature this compound, its application can be readily conceptualized. A molecule or surface functionalized with a maleimide group could be conjugated with this compound to introduce a highly hydrophobic C15 tail.

Table 2: Key Features of Maleimide-Thiol Conjugation

| Feature | Description | Potential Role of this compound |

| Reaction Type | Michael Addition ("Click" Chemistry) | The nucleophilic thiol group of this compound would attack the electrophilic maleimide ring. |

| Conditions | Typically pH 6.5-7.5, aqueous or mixed solvents, room temperature. lumiprobe.com | The reaction would proceed under mild, biocompatible conditions. |

| Product | Stable Thioether Linkage | Forms a robust, covalent bond between the target molecule and the pentadecyl moiety. |

| Application | Surface modification, protein labeling, drug delivery. nih.govnih.gov | Could be used to attach a hydrophobic anchor to biomolecules or nanoparticles for membrane interaction studies or to modify surfaces. |

This table outlines the general principles of the maleimide-thiol reaction. Specific reaction kinetics and yields would need to be determined empirically for this compound.

The reaction would be as follows:

Figure 2: General reaction scheme showing the conjugation of this compound to a maleimide-functionalized molecule (R-Maleimide), resulting in a stable thioether conjugate.

This strategy could be employed to anchor proteins or peptides to lipid membranes for functional studies or to create hydrophobically modified surfaces for specific material applications.

Advanced Analytical Techniques for Characterizing Pentadecane 2 Thiol

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and bonding of Pentadecane-2-thiol. High-resolution methods offer unparalleled detail regarding the connectivity and chemical environment of atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. ipb.pt

For long-chain alkanes such as pentadecane (B166386), the parent hydrocarbon of this compound, ¹H NMR spectra exhibit characteristic signals. The terminal methyl (CH₃) protons typically appear as a triplet around 0.88 ppm, while the methylene (B1212753) (CH₂) protons along the chain produce a large, overlapping signal around 1.25 ppm. hmdb.cachemicalbook.com In ¹³C NMR spectra of n-pentadecane, distinct signals for the different carbon atoms can be resolved, with chemical shifts generally appearing between 14 and 32 ppm. srce.hrchemicalbook.com

The introduction of a thiol group at the second position of the pentadecane chain to form this compound significantly influences the NMR spectra. The protons and carbon atom directly attached to the sulfur atom, as well as those in close proximity, will experience a shift in their resonance frequencies due to the electronegativity and magnetic anisotropy of the sulfur atom. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals and confirming the precise location of the thiol group. ipb.pt The use of paramagnetic lanthanide shift reagents can also aid in simplifying complex spectra by inducing shifts in the proton resonances. ucl.ac.uk

Table 1: Predicted Characteristic NMR Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (terminal) | ~0.88 | ~14 |

| (CH₂)n (chain) | ~1.25 | ~22-32 |

| CH-SH | Shifted downfield from alkane region | Shifted downfield from alkane region |

| SH | Broad singlet, variable position | - |

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within this compound.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For a long-chain alkanethiol like this compound, the FTIR spectrum is expected to show prominent C-H stretching vibrations from the pentadecane backbone. These typically appear in the 2850-2960 cm⁻¹ region. Specifically, symmetric and asymmetric stretching modes of CH₂ groups are observed around 2851 cm⁻¹ and 2923 cm⁻¹, respectively. oup.com A key, though often weak, absorption band for the S-H stretching vibration of the thiol group is expected in the region of 2550–2600 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹, but can be difficult to assign definitively due to its weakness and potential overlap with other bands.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, offers complementary information. It is particularly sensitive to non-polar bonds. The C-H stretching region in the Raman spectrum of pentadecane shows strong peaks between 2850 and 2975 cm⁻¹. geochemsoc.org The S-H and C-S stretching vibrations are also observable in Raman spectra and can be used to confirm the presence of the thiol functional group. researchgate.net The intensity of a Raman peak provides information on the concentration of the substance. avantesusa.com Tip-enhanced Raman spectroscopy (TERS) can even provide spectra from a single molecule. aip.orgnih.gov

Table 2: Expected Vibrational Frequencies for this compound Note: These are general ranges and can vary based on the molecular environment and physical state.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (alkane) | FTIR & Raman | 2850 - 2975 oup.comgeochemsoc.org |

| S-H Stretch | FTIR & Raman | 2550 - 2600 |

| CH₂ Bend | Raman | ~1338 researchgate.net |

High-Definition Mass Spectrometry (MS) with Deconvolution Algorithms

High-Definition Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. When coupled with gas chromatography (GC-MS), it also provides structural information through the analysis of fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (244.25 g/mol ). However, for long-chain alkanes and their derivatives, the molecular ion peak can often be weak or absent. The fragmentation pattern is typically dominated by a series of cluster ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. Key fragment ions would arise from cleavage alpha to the sulfur atom. The loss of the SH radical would result in a significant peak, as would the cleavage of the C-C bond adjacent to the thiol group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). researchgate.net This allows for the unambiguous determination of the elemental formula, confirming the presence of one sulfur atom.

Modern mass spectrometers are often equipped with sophisticated deconvolution algorithms. perkinelmer.cl These computational tools are essential for analyzing complex mixtures where chromatographic peaks may co-elute. The algorithm can distinguish between the mass spectra of overlapping compounds by identifying their unique target ions and peak shapes, allowing for the reliable identification of this compound even when it is not perfectly separated from other components. perkinelmer.cl

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from complex matrices and for its quantification. The choice of method depends on the volatility and polarity of the compound and the nature of the sample.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a stationary phase (in a column) and a mobile gas phase.

For thiol analysis, standard flame ionization detectors (FID) can be used, but they are non-specific. To enhance selectivity and sensitivity for sulfur-containing compounds, specialized detectors are employed. wur.nl

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective for sulfur compounds. It works by combusting the eluting compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence). The amount of light produced is directly proportional to the amount of sulfur, providing excellent sensitivity and selectivity for thiols. wur.nl

Flame Photometric Detector (FPD): The FPD is also highly selective for sulfur (and phosphorus) compounds. As compounds elute from the GC column and burn in a hydrogen-rich flame, sulfur-containing molecules emit light at a characteristic wavelength (around 394 nm). An optical filter allows only this specific wavelength to reach the photomultiplier tube, ensuring a selective response to sulfur compounds like this compound. wur.nl

Mass Spectrometry (MS): As discussed previously, using a mass spectrometer as a detector (GC-MS) provides both separation and structural identification. By monitoring for specific ions characteristic of this compound (Selected Ion Monitoring, SIM), sensitivity and selectivity can be greatly enhanced. mdpi.com

Derivatization of the thiol group, for instance with pentafluorobenzyl bromide (PFBBr), can be employed to improve chromatographic behavior and detection limits, especially when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). mdpi.com

Table 3: Gas Chromatography Detectors for this compound Analysis

| Detector | Principle | Selectivity | Advantages for Thiol Analysis |

|---|---|---|---|

| Flame Ionization Detector (FID) | Ionization of carbon compounds in a flame | General for organic compounds | Robust, linear response |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence from SO + O₃ reaction | Sulfur-specific wur.nl | High selectivity and sensitivity, equimolar response |

| Flame Photometric Detector (FPD) | Emission of light from sulfur species in a flame | Sulfur and Phosphorus wur.nl | High selectivity for sulfur wur.nl |

High-Performance Liquid Chromatography (HPLC) for Thiol Analysis

While GC is well-suited for this compound, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for analyzing less volatile thiols or when derivatization is desired to enhance detection. humanjournals.com Since thiols like this compound lack a strong chromophore for standard UV detection, a pre-column or post-column derivatization step is typically required to attach a fluorescent or UV-active tag. rsc.org

Several reagents are commonly used for the derivatization of thiols for HPLC analysis:

Monobromobimane (MBB): Reacts with thiols to form highly fluorescent adducts, enabling sensitive detection. mdpi.com

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent): Reacts with thiols to produce 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by UV-Vis detection at 326 nm. nih.gov

4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS): A fluorescent chiral tagging reagent used for the resolution of thiol enantiomers. dss.go.th

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating these derivatized thiols. The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase. The long pentadecyl chain of this compound would make it highly retained on a C18 column, requiring a mobile phase with a high proportion of organic solvent (like acetonitrile (B52724) or methanol) for elution. The use of HPLC coupled with mass spectrometry (HPLC-MS) can also provide sensitive and selective detection without the need for derivatization, by monitoring the protonated molecule in positive ion mode. acs.org

Table of Compounds

| Compound Name |

|---|

| 1-octadecanethiol |

| 2-furoyl thiourea (B124793) |

| 3-hydroxy-3-methyl-hexenoic acid |

| 3-mercaptohexanol |

| 3-mercaptohexyl acetate |

| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole |

| 4-mercapto-4-methyl-2-pentanone |

| 5,5'-dithiobis(2-nitrobenzoic acid) |

| 5-thio-2-nitrobenzoic acid |

| Acetonitrile |

| Benzotriazole |

| Bromobenzene |

| C14:1-HSL |

| C6-HSL |

| C8-HSL |

| Chloro-aminobenzene-thiol |

| Chloro-nitrobenzene thiol |

| Cyclohexane |

| Cysteamine |

| Cysteine |

| Cysteineglycine |

| Cystine |

| Glutamylcysteine |

| Glutathione |

| Glutathione disulfide |

| Homocysteine |

| Homocystine |

| Mercaptoacetic acid |

| Mesitylene |

| Methanol |

| Monobromobimane |

| N-Acetyl-D/L-penicillamine |

| N-Cysteineglycine |

| Penicillamine |

| Pentadecane |

| This compound |

| Pentafluorobenzyl bromide |

| Tetradecane |

| Tetrahydrofuran |

| Thiophenol |

| Tiopronin |

| Toluene (B28343) |

Coupled Analytical Platforms

Coupling different analytical technologies leverages the strengths of each to achieve a level of performance unattainable by a single instrument. For a semi-volatile compound like this compound, combining a separation technique like gas chromatography (GC) with a highly sensitive and specific detector like a mass spectrometer (MS) or an ion mobility spectrometer (IMS) is essential for robust analysis.

GC-MS for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds in complex samples. iik.ac.id The gas chromatograph separates individual components based on their boiling points and interaction with a stationary phase, while the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio (m/z), providing a unique chemical fingerprint for identification. iik.ac.id

For complex matrices, conventional single-dimensional GC-MS may lack the necessary peak capacity to resolve all components. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC–TOF-MS) offers a powerful solution. This technique provides a significant increase in peak capacity and selectivity by using two columns with different stationary phases. chromatographyonline.com This enhanced separation is critical for distinguishing a target analyte like this compound from a multitude of other structurally similar compounds, especially in natural product extracts or industrial formulations. The identification of the compound is confirmed by matching its retention time and the acquired mass spectrum against reference data in spectral libraries like that of the National Institute of Standards and Technology (NIST). sciensage.info

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from a sample matrix. d-nb.info It works by exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above a sample. Analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. d-nb.info

The analysis of thiols using this method presents challenges due to their reactivity and often low concentrations. mdpi.com However, HS-SPME-GC-MS has been successfully optimized for other polyfunctional thiols. mdpi.com Key to the method's success is the optimization of several parameters:

Fiber Coating: The choice of fiber is critical for efficient extraction. For volatile thiols and other compounds found in complex matrices like cheese, fibers such as 50/30 μm divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often selected due to their suitability for a broad range of analytes. mdpi.com

Extraction Temperature and Time: These parameters significantly influence the partitioning of the analyte into the headspace and its adsorption onto the fiber. mdpi.com For instance, in the analysis of related compounds, extraction temperatures around 50-70°C and times of up to 60 minutes have been shown to dramatically improve detection limits. mdpi.commdpi.com

Salting-Out Effect: The addition of salts like sodium chloride to the sample can increase the vapor pressure of volatile organic compounds, enhancing their transfer into the headspace and improving extraction efficiency. mdpi.comresearchgate.net

The following table outlines typical parameters that would be optimized for the analysis of a semi-volatile thiol like this compound.

| Parameter | Typical Range/Value | Purpose | Reference |

|---|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum adsorption of volatile and semi-volatile compounds. | mdpi.com |

| Extraction Temperature | 50 - 70 °C | Optimizes the vapor pressure of the analyte for efficient headspace extraction. | mdpi.commdpi.com |

| Extraction Time | 30 - 60 min | Allows for equilibrium to be reached between the sample, headspace, and fiber. | mdpi.commdpi.com |

| Sample Agitation | Yes (e.g., 250 rpm) | Facilitates the release of analytes from the sample matrix. | researchgate.net |

| Salt Addition | NaCl (e.g., 25% w/v) | Increases analyte volatility through the "salting-out" effect. | mdpi.com |

| Desorption Temperature | ~250 °C | Ensures complete transfer of the analyte from the SPME fiber to the GC column. | d-nb.info |

Ion Mobility Spectrometry (IMS) in Conjunction with GC

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. giu-berlin.de When coupled with gas chromatography (GC-IMS), it adds a powerful, orthogonal dimension of separation. activeradsys.com Molecules eluting from the GC column are ionized and enter a drift tube filled with an inert gas under a weak electric field. Larger, bulkier ions will collide more frequently with the drift gas and travel slower than smaller, more compact ions of the same charge, allowing for their separation. chromatographyonline.com

This combination is highly effective for analyzing complex mixtures where GC separation alone is insufficient. nih.gov The GC-IMS system produces a three-dimensional spectrum (GC retention time vs. IMS drift time vs. signal intensity), which significantly reduces cross-sensitivities and enhances the identification of co-eluting compounds. activeradsys.com For a molecule like this compound, GC-IMS would provide a unique fingerprint based not only on its retention time but also on its specific ion mobility, which is related to its collisional cross-section (CCS). chromatographyonline.com This additional data point provides greater confidence in its identification, especially in the presence of isomers or other interfering substances.

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| GC Column Temperature | Programmed (e.g., 40°C to 230°C) | Separates compounds based on boiling point and polarity. | nih.gov |

| IMS Drift Gas | Nitrogen (High Purity) | Provides the neutral gas medium for ion separation via collisions. | nih.gov |

| IMS Drift Tube Temperature | 45 - 80 °C | Maintains sample in the gas phase and influences ion mobility. | nih.govactiveradsys.com |

| Ionization Source | Tritium (β-emitter) or Corona Discharge | Generates ions from the analyte molecules eluting from the GC. | activeradsys.commasatech.eu |

| Data Output | 3D Spectrum (Retention Time vs. Drift Time vs. Intensity) | Provides two-dimensional separation for enhanced compound identification. | activeradsys.com |

Surface Analysis Techniques for Thiol-Modified Substrates

Thiols are widely known for their ability to form stable, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. frontiersin.org This property is exploited in various applications, from biosensors to nanoelectronics. genelink.com When this compound is immobilized on a substrate, specialized surface-sensitive techniques are required to confirm its presence, chemical state, and molecular orientation.

Two powerful techniques for this purpose are X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental and chemical state information about the top few nanometers of a surface. For a thiol-modified gold surface, XPS is invaluable for confirming the covalent attachment of the thiol. The analysis focuses on the high-resolution spectrum of the Sulfur (S 2p) region. The binding energy of the S 2p peak can distinguish between a bound thiolate (Au-S bond), which typically appears around 162 eV, and unbound thiol or oxidized sulfur species like sulfones or sulfonic acids, which appear at higher binding energies. uh.edu This confirms the successful formation of the desired monolayer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides detailed molecular information by bombarding the surface with a primary ion beam and analyzing the ejected secondary ions. frontiersin.org In static mode, it can detect molecular fragments from the outermost layer of the surface with minimal damage. frontiersin.org For a this compound monolayer, ToF-SIMS could identify characteristic fragments of the pentadecane alkyl chain and the thiol headgroup, providing direct evidence of the molecule's presence on the surface and complementing the elemental and chemical state information from XPS.

Environmental Fate and Degradation of Pentadecane 2 Thiol

Biodegradation Processes

Biodegradation is a primary mechanism for the removal of alkanethiols from the environment. This process is mediated by microorganisms that utilize these compounds as sources of carbon, energy, and sulfur.

Microbial degradation of alkanes is a well-documented phenomenon, and similar pathways are expected for alkanethiols like pentadecane-2-thiol. frontiersin.org The long aliphatic chain of pentadecane (B166386) is susceptible to microbial attack under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms employ oxygenases to initiate the degradation of the alkane chain. nih.govsemanticscholar.org The process typically begins with the terminal or sub-terminal oxidation of the hydrocarbon chain to form an alcohol, which is then further oxidized to an aldehyde and a fatty acid. frontiersin.org This fatty acid can then enter the β-oxidation cycle, leading to its complete mineralization into carbon dioxide and water. researchgate.net The presence of the thiol group may influence the initial enzymatic attack, but the core degradative pathway for the long carbon chain is expected to be similar to that of n-pentadecane. nih.gov

In anaerobic environments, the degradation of alkanes and thiols proceeds through different metabolic routes, as molecular oxygen is not available. frontiersin.org Anaerobic microbes utilize alternative electron acceptors such as sulfate, nitrate, or iron. researchgate.net A common activation mechanism for anaerobic alkane degradation is the addition of fumarate, catalyzed by enzymes like alkyl succinate synthases. awi.de For thiols, anaerobic degradation can lead to the production of sulfide (B99878), methane, and carbon dioxide. nih.gov Sulfate-reducing bacteria are known to be capable of anaerobically degrading long-chain alkanes (C13 to C18), a category that includes the carbon backbone of this compound. nih.gov The process involves the coupling of alkane oxidation to sulfate reduction. nih.gov

A variety of microorganisms capable of degrading hydrocarbons and sulfur-containing compounds have been isolated from diverse environments, including contaminated soils and marine sediments. nih.govresearchgate.net These isolates often possess specialized enzymatic machinery to break down these recalcitrant molecules. While specific studies on this compound are limited, research on related compounds provides insight into the types of microbes likely involved in its degradation.

Several bacterial genera have been identified with the ability to degrade alkanes and thiols. For instance, strain AK-01, a sulfate-reducing bacterium isolated from petroleum-contaminated estuarine sediment, has been shown to degrade alkanes with chain lengths from C13 to C18. nih.gov Other identified degraders include species from the genera Desulfosarcina, Desulfonema, and Desulfococcus. nih.gov In anaerobic bioreactors, archaea related to Methanolobus taylorii have demonstrated the ability to degrade methanethiol. nih.gov Aerobic degradation capabilities are also widespread; bacteria such as Acinetobacter sp., Enterobacter sp., and Bacillus sp. have been isolated and shown to be effective in breaking down complex organic molecules. microbiologyjournal.org Fungi, including species of Fusarium, Penicillium, and Trichoderma, are also known to degrade long-chain hydrocarbons. nih.gov

The table below summarizes key characteristics of microorganisms isolated for their ability to degrade related sulfur and hydrocarbon compounds.

| Microorganism | Type | Environment/Source | Degraded Substrates | Metabolic Condition |

|---|---|---|---|---|

| Strain AK-01 | Sulfate-Reducing Bacterium | Petroleum-contaminated sediment | C13-C18 Alkanes, 1-Alkenes | Anaerobic |

| Methanolobus taylorii-related strain | Methanogenic Archaeon | Anaerobic bioreactor sludge | Methanethiol, Dimethyl sulfide | Anaerobic |

| Thiobacillus thiooxidans | Autotrophic Bacterium | Corroding concrete sewers | Thiosulfate, Elemental Sulfur | Aerobic |

| Ochrobactrum anthropi | Heterotrophic Bacterium | Corroding concrete sewers | Thiosulfate (in co-culture) | Aerobic |

| Acinetobacter sp. | Bacterium | Pesticide-contaminated soil | Thiamethoxam, Chlorpyrifos | Aerobic |

| Fusarium solani | Fungus | Contaminated soil | Nonylphenol, 4-t-Octylphenol | Aerobic |

Abiotic Transformation Mechanisms

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily oxidative degradation and thermal decomposition.

The thiol group (-SH) is susceptible to oxidation, a process that can occur abiotically in the presence of environmental oxidants like molecular oxygen, ozone, and reactive oxygen species (ROS). researchgate.netosti.gov This reactivity is a key factor in the abiotic degradation of this compound. The oxidation of thiols can proceed through several stages, initially forming a sulfenic acid (R-SOH). nih.gov This intermediate is often unstable and can be further oxidized to sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H), which is generally an irreversible transformation. nih.govnih.gov

Another common oxidative pathway for thiols is the formation of disulfides (R-S-S-R). uoregon.edu This can occur through the reaction of two thiol molecules. In complex environmental matrices where multiple thiol compounds may be present, the formation of mixed disulfides is also possible. uoregon.edu The rate of oxidation can be influenced by the environmental matrix; for instance, studies have shown that thiol oxidation rates can differ significantly between solvents like diethyl ether and n-pentane. uoregon.edu The presence of light and certain metal ions can also catalyze the oxidation process. Research on alkanethiol self-assembled monolayers has shown that the gold-thiolate bond is readily oxidized under ambient laboratory conditions, with ozone being a particularly efficient oxidant, leading to the formation of sulfinates and sulfonates on the surface. osti.gov

When subjected to elevated temperatures, such as during industrial processes or in geothermal environments, this compound can undergo thermal decomposition. The pyrolysis of alkanethiols typically proceeds through a free-radical mechanism. rsc.org Studies on smaller alkanethiols, such as butane-1-thiol and butane-2-thiol, indicate that thermal degradation primarily yields hydrogen sulfide and the corresponding olefin (in this case, pentadecene). rsc.org

The decomposition of tertiary-alkyl metal thiolates has been shown to proceed via an SN1 mechanism, cleanly yielding volatile dialkyl sulfides and metal sulfide films upon heating to temperatures in the range of 200–400 °C. nih.gov While the mechanism may differ for a secondary thiol like this compound, it highlights the thermal lability of the carbon-sulfur bond. Thermal Gravimetric Analysis (TGA) is a common technique used to study the thermal stability of compounds. For example, TGA of thiol-ene composites shows that the onset of degradation can occur at temperatures around 316-345 °C. mdpi.com The decomposition products can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

The following table presents a conceptual summary of the thermal decomposition profile for a long-chain alkanethiol.

| Temperature Range (°C) | Decomposition Stage | Primary Products | Analytical Method |

|---|---|---|---|

| 150 - 250 | Initial Decomposition | Pentadecene, Hydrogen Sulfide | TGA, GC-MS |

| 250 - 400 | Major Fragmentation | Smaller Alkenes, Dialkyl Sulfides | Pyrolysis-GC-MS |

| > 400 | Char Formation | Carbonaceous Residue | TGA |

Environmental Monitoring and Detection Strategies for Thiol Compounds

Effective monitoring of thiol compounds like this compound in environmental samples is challenging due to their low concentrations, potential for matrix interference, and high reactivity. researchgate.net Consequently, a range of sensitive and selective analytical techniques have been developed.

The most common approach involves derivatization of the thiol group followed by analysis using a sensitive detection method. researchgate.net Techniques frequently employed include mass spectrometry (MS), electrochemical detection, and radiation-based detection such as UV absorption or fluorescence spectroscopy. researchgate.net Fluorescence-based methods using specific labeling probes like ThioGlo-1 or monobromo(trimethylammonio)bimane (qBBr) offer high sensitivity for quantifying total thiols in complex matrices, including water samples and bacterial cells. daneshyari.comprinceton.edu

For direct detection in aqueous samples, electrochemical methods such as cathodic stripping voltammetry have been used, allowing for on-line, on-ship analysis of thiols in coastal waters with detection limits in the nanomolar range. nih.gov Colorimetric sensors based on the interaction between alkanethiols and gold nanoparticles also provide a simple and cost-effective method for detection. acs.org More advanced spectroscopic techniques, like X-ray Absorption Spectroscopy (XAS), can provide information on the chemical state (speciation) of sulfur compounds in environmental samples. researchgate.net

The table below outlines various strategies for the detection and monitoring of thiol compounds.

| Detection Strategy | Principle | Typical Application | Detection Limit Range |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, followed by mass-based identification. Often requires derivatization. | Analysis of volatile thiols in air and water. | pM to µM |

| Fluorescence Spectroscopy | Derivatization with a fluorescent probe (e.g., qBBr) that increases in fluorescence upon binding to a thiol. | Quantification of total thiols in water, dissolved organic matter, and on cell membranes. | ~50 nM |

| Electrochemical Detection (e.g., Voltammetry) | Measures the current resulting from the oxidation or reduction of the thiol group at an electrode surface. | On-line monitoring of thiols in natural waters. | nM |

| Colorimetric Sensing | Uses the interaction of thiols with gold nanoparticles to induce a color change proportional to concentration. | Rapid screening of heavy metal ions and thiols in water and soil extracts. | nM |

| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays to determine the elemental composition and chemical speciation of sulfur. | Speciation of sulfur compounds in solid matrices like soil and sediment. | ppm |

Applications of Pentadecane 2 Thiol in Advanced Materials and Chemical Synthesis

Biological Interactions of Pentadecane 2 Thiol Non Clinical Focus

Enzymatic Interactions and Reaction Mechanisms

Thiol-Containing Enzymes as Substrates or Modulators

There is currently no specific scientific literature identifying Pentadecane-2-thiol as a substrate or modulator for any known thiol-containing enzymes. Research in this area has focused on other thiol compounds, but the findings cannot be directly extrapolated to this compound without specific experimental evidence.

Mechanistic Studies of Enzyme-Thiol Adduct Formation

Detailed mechanistic studies on the formation of enzyme-thiol adducts specifically involving this compound have not been published. General mechanisms of thiol-enzyme interactions often involve the nucleophilic attack of the thiolate anion on an electrophilic center within the enzyme's active site, potentially leading to the formation of a covalent adduct. nih.govresearchgate.net The specifics of such interactions, including reaction kinetics and the stability of any resulting adduct, would be unique to the structure of this compound and the particular enzyme, but this has not been experimentally determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.